3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea
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Overview
Description
3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a fluorophenylmethyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of cyclohexyl ketone with ethylene oxide under basic conditions to form 2-cyclohexyl-2-hydroxyethyl ketone.
Urea Formation: The hydroxyethyl intermediate is then reacted with 4-fluorobenzyl isocyanate in the presence of a suitable catalyst, such as triethylamine, to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is also common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Oxidation: Formation of cyclohexyl ketone derivatives.
Reduction: Formation of cyclohexyl ethylamine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorophenyl group is particularly significant, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism by which 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea: Similar structure but with a chlorine atom instead of fluorine.
3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-bromophenyl)methyl]urea: Similar structure but with a bromine atom instead of fluorine.
3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c17-14-8-6-12(7-9-14)10-18-16(21)19-11-15(20)13-4-2-1-3-5-13/h6-9,13,15,20H,1-5,10-11H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCBKKMTZLJQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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